molecular formula C23H22N4O3 B2516886 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 946277-58-3

5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

Cat. No. B2516886
CAS RN: 946277-58-3
M. Wt: 402.454
InChI Key: KTXTXZYPSQGOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile is a chemical entity that may be of interest in the field of central nervous system agents due to its structural similarity to other piperazine derivatives that have been studied for their potential receptor affinity and antagonistic properties. While the provided papers do not directly discuss this compound, they do provide insights into the structure-activity relationships of related compounds, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in the context of central nervous system agents. For instance, a set of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment were synthesized to determine their affinity for 5-HT1A and 5-HT2 receptors . This suggests that similar synthetic routes could potentially be applied to the synthesis of this compound, with modifications to incorporate the oxazole and carbonitrile functionalities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as single crystal X-ray diffraction, as demonstrated in the study of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . These compounds were found to crystallize in the monoclinic crystal system and adopt a chair conformation for the piperazine ring. Such structural information is crucial for understanding the conformational preferences of the piperazine moiety in this compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be influenced by the nature of substituents on the piperazine ring and the presence of other functional groups. Computational density functional theory (DFT) calculations can provide insights into reactive sites for electrophilic and nucleophilic attacks . This information is valuable for predicting the chemical reactions that this compound might undergo, such as substitutions or additions at the oxazole or carbonitrile groups.

Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability are influenced by the molecular structure and intermolecular interactions. The crystal packing of related compounds is often stabilized by intermolecular hydrogen bonds, and the nature of these interactions can be explored through Hirshfeld surface analysis . Such analyses can be applied to predict the physical properties of this compound, which may have implications for its formulation and delivery as a potential therapeutic agent.

Scientific Research Applications

Molecular Docking and EGFR Inhibition

Another significant application is in cancer research, where molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were conducted. These studies help understand the anti-cancer properties of such compounds, highlighting the role of inter-molecular hydrogen bonds in the effectiveness of these compounds as potential anti-cancer agents (Karayel, 2021).

Tuberculostatic Activity

Research into the tuberculostatic activity of phenylpiperazine derivatives shows the potential of these compounds in tuberculosis treatment. The study synthesized and tested various derivatives for their minimum inhibiting concentrations against tuberculosis, contributing to the search for new therapeutic options (Foks et al., 2004).

Antimicrobial Agents Development

The development of novel antimicrobial agents using piperazine derivatives has been a focus of recent research. A study synthesized compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with various substitutions, showing moderate to good activities against bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Crystal Structure Analysis

The crystal structure of compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been determined, providing insights into their conformation and potential applications in designing more effective compounds for various purposes (Faizi et al., 2016).

properties

IUPAC Name

5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-2-29-19-10-8-18(9-11-19)22(28)26-12-14-27(15-13-26)23-20(16-24)25-21(30-23)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXTXZYPSQGOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.